Lazurite can trap trace elements and isotopes within its crystal structure during formation. By analyzing these trapped elements, researchers can determine the age of the lazurite and the geological environment where it formed. This information helps reconstruct past geological events and identify the source of ancient artifacts made from lapis lazuli Source: Ionoluminescence Spectroscopy and Microscopy of Lapis Lazuli, Journal of Luminescence.
Understanding the chemical composition and structure of lazurite allows scientists to develop new, synthetic blue pigments with similar properties. This research helps conserve natural lapis lazuli resources and create new materials for artistic and industrial applications Source: Historical Reading List: Lazurite (Lapis Lazuli) from Afghanistan and its Artistic Use as a Blue Pigment (Ultramarine), GIA: .
Lazurite's unique chemical signature can be used to identify the origin of lapis lazuli artifacts. This information helps archaeologists understand trade routes, cultural exchange, and the provenance of historical objects Source: Ion Microbeam Analysis in Cultural Heritage: Application to Lapis Lazuli and Ancient Coins, Acta Imeko.
Lazurite exhibits luminescence properties, meaning it emits light when exposed to specific types of radiation. Studying this luminescence can reveal information about the mineral's structure, defect centers, and exposure history, potentially aiding in dating and provenance studies Source: Thermoluminescence in Lapis Lazuli Crystal: Glow Peaks and their Connection with F-centers Estimated by ESR Analysis, Journal of Luminescence.
Lazurite is a complex sodium-calcium aluminum silicate mineral, primarily recognized as the key component of lapis lazuli, a highly valued gemstone. Its chemical formula is generally represented as , which indicates that it contains significant amounts of sulfur and may include chlorine in its structure. The characteristic deep blue color of lazurite is primarily due to the presence of sulfur species, particularly the trisulfur radical anion . Lazurite is typically found in metamorphic rocks formed through contact metamorphism, where limestone or marble undergoes transformation due to the heat and pressure from nearby magma .
Lazurite can be synthesized through several methods. One notable approach involves hydrothermal synthesis using calcium sulfide and calcium sulfate under controlled pressure and temperature conditions . This method allows for the formation of lazurite crystals that mimic natural occurrences. Other synthesis techniques include solid-state reactions and high-temperature melting processes that replicate the geological conditions under which natural lazurite forms .
Lazurite has several applications, primarily due to its aesthetic qualities:
Studies on lazurite's interactions often focus on its chemical stability and reactivity under various environmental conditions. For example, research has shown that lazurite can undergo structural changes when exposed to different ionic environments or temperatures. These interactions are crucial for understanding its behavior in natural settings and potential applications in materials science .
Lazurite belongs to the sodalite group of minerals and shares similarities with several other minerals. Here are some comparable compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodalite | Similar blue color but lacks sulfur; forms distinct crystals. | |
| Hauynite | Contains sulfate but differs in sodium-calcium ratios. | |
| Noselite | Similar composition but lacks chlorine; often found with lazurite. | |
| Lazulite | Different chemical structure; typically has a vitreous luster. | |
| Azurite | Similar color but reacts with acids; a carbonate mineral. |
Lazurite is unique due to its specific chemical composition that includes both sulfur and chloride ions, contributing to its distinctive blue hue. Unlike sodalite or hauynite, which may lack these elements or have different ratios of sodium and calcium, lazurite's structural complexity allows for variations that affect its properties and applications significantly.
Lazurite crystallizes in the isometric crystal system, representing one of the most structurally complex members of the sodalite group feldspathoids [1] [2] [3]. The fundamental crystallographic properties of lazurite are characterized by cubic symmetry with a space group designation of P43n, although some studies have identified variations in space group symmetry depending on structural ordering [19] [20] [22].
The unit cell parameters of lazurite demonstrate remarkable consistency across different localities and analytical studies. The primary unit cell parameter a typically measures 9.09 Å, with slight variations observed between 9.087 and 9.105 Å depending on chemical composition and structural modifications [2] [19] [20]. The unit cell volume calculated from these parameters yields approximately 754.81 ų, with one formula unit per unit cell (Z = 1) [2] [19].
The calculated density of lazurite ranges from 2.19 to 2.42 g/cm³, while measured densities consistently fall within 2.38 to 2.45 g/cm³ [2] [3]. This discrepancy between calculated and measured densities reflects the complex nature of lazurite's variable chemical composition and the presence of structural modulations that affect the overall crystal density [4].
Table 1: Fundamental Crystallographic Properties of Lazurite
| Property | Value | Reference |
|---|---|---|
| Crystal System | Isometric (Cubic) | [1] [2] [3] [19] [20] |
| Space Group | P43n | [19] [20] [22] |
| Unit Cell Parameter (a) | 9.09 Å | [2] [19] [20] |
| Unit Cell Volume | 754.81 ų | [2] |
| Z (formula units per cell) | 1 | [19] |
| Density (calculated) | 2.19 g/cm³ | [2] |
| Density (measured) | 2.38-2.45 g/cm³ | [2] [3] |
The framework structure of lazurite consists of alternating aluminum and silicon tetrahedra sharing oxygen atoms to form a three-dimensional aluminosilicate network [4] [15]. This tectosilicate framework creates large cavities known as sodalite cages, which accommodate various extra-framework cations and anions responsible for lazurite's distinctive properties [5] [12]. The framework displays complete ordering of aluminum and silicon atoms, with each aluminum tetrahedron surrounded by four silicon tetrahedra and vice versa, following Löwenstein's rule [15] [17].
The isometric crystal system of lazurite results from the equal dimensions along all three crystallographic axes, creating cubic symmetry despite the mineral's complex chemical composition [4] [6]. Well-formed crystals are relatively rare in nature, with lazurite more commonly occurring in massive, granular, or disseminated forms [1] [6]. When crystals do form, they typically exhibit dodecahedral or occasionally cubic habits [1] [20].
Lazurite exhibits complex incommensurate structural modulations that distinguish it from other sodalite group minerals [5] [8] [10]. These modulations manifest as three-dimensional distortions of the basic cubic structure, creating satellite reflections in X-ray diffraction patterns that are characteristic of modulated structures [8] [19] [21].
The incommensurate modulation in cubic lazurite is characterized by a modulation parameter with a period approximately 4.6 times the basic unit cell parameter [8] [10]. This three-dimensional modulation affects the entire crystal structure, including both the framework tetrahedra and the extra-framework components within the sodalite cages [10] [19]. The modulation creates a superstructure that maintains cubic symmetry while introducing periodic distortions throughout the crystal lattice [21].
The formation of incommensurate modulations in lazurite has been attributed to the balance between elastic strain energy and cluster ordering energy [10]. This forced equilibrium state results from competing interactions between different types of extra-framework clusters, including hauyne-type clusters containing sulfate groups, nosean-type clusters with sodium and sulfate, and sulfide sodalite-type clusters containing sulfur species [10] [12].
Table 2: Structural Modulation Characteristics in Lazurite Polymorphs
| Polymorph Type | Modulation Dimension | Period Relation | Space Group | Structural Features |
|---|---|---|---|---|
| Cubic (3D modulated) | Three-dimensional | ~4.6 × unit cell | P23 or P43n | Incommensurate satellites |
| Cubic (ordered) | None | 1 × unit cell | P43n | No satellite reflections |
| Triclinic | One-dimensional | Variable | P1 | Framework block division |
| Monoclinic | One-dimensional | 4d₁₁₀ | C2/m | Commensurate modulation |
The structural modulations in lazurite are thermally reversible under specific conditions [10]. High-temperature treatment can eliminate the incommensurate modulation by allowing framework expansion and cation migration between adjacent subcells [10]. Upon cooling, the modulation may reappear if the extra-framework cation configuration has not been significantly altered during the heating process [10].
The satellite reflections observed in X-ray diffraction patterns of modulated lazurite can extend to fourth-order satellites, indicating pronounced modulation amplitudes and complex wave functions [19]. The intensity and distribution of these satellite reflections provide information about the degree and nature of structural modulation present in specific lazurite specimens [8] [19].
The incommensurate modulation affects the optical properties of lazurite, causing some specimens to exhibit optical anomalies despite maintaining overall cubic symmetry [21]. These anomalies manifest as optical anisotropy in materials that would be expected to remain isotropic based on their cubic crystal system [21].
Lazurite undergoes several types of phase transitions when subjected to thermal and pressure stressors, reflecting the dynamic nature of its modulated structure [10] [23]. These transitions involve changes in both the degree of structural modulation and the symmetry of the crystal system [21] [23].
Thermal treatment of lazurite produces reversible phase transitions related to the structural modulation [10]. At elevated temperatures, typically above 600°C, the incommensurate modulation begins to disappear as the framework undergoes thermal expansion [10]. This process involves two kinetically different mechanisms: rapid framework expansion due to increasing silicon-oxygen-aluminum bond angles, and slower diffusion-controlled migration of cage ions between subcells [10].
The framework expansion occurs more rapidly than cation migration, leading to temporary alignment of periodic framework distortions and disappearance of satellite reflections in X-ray diffraction patterns [10]. Upon cooling, the modulation may recover if the heating duration was insufficient to allow complete cation redistribution [10]. Extended heating at temperatures above 650°C for more than 24 hours, or brief heating above 800°C, results in permanent elimination of the modulation [10].
Table 3: Phase Transition Conditions in Lazurite
| Transition Type | Temperature Range | Pressure Conditions | Duration | Reversibility | Structural Change |
|---|---|---|---|---|---|
| Modulation elimination | 600-650°C | Ambient | 2-24 hours | Reversible | Satellite disappearance |
| Permanent demodulation | >650°C | Ambient | >24 hours | Irreversible | Complete ordering |
| Rapid demodulation | >800°C | Ambient | <1 hour | Irreversible | Cation redistribution |
| Pressure-induced | Room temperature | >1 GPa | Variable | Variable | Symmetry reduction |
The structural memory effect observed in lazurite demonstrates the mineral's ability to recover its original modulation pattern after thermal treatment [10]. This phenomenon occurs when the extra-framework cation configuration remains largely unchanged during brief thermal excursions, allowing the framework to accommodate the original cluster arrangement upon cooling [10].
Pressure-induced phase transitions in lazurite involve changes in the coordination environment of extra-framework cations and modifications to the framework geometry [23]. High-pressure conditions can stabilize different polymorphic forms, including triclinic and monoclinic variants that exhibit different modulation characteristics compared to the cubic form [23].
The triclinic polymorph of lazurite, which forms under specific pressure and temperature conditions, displays a framework structure divided into two distinct blocks along the crystallographic z-axis [7] [23]. These blocks consist of differently oriented tetrahedra that undergo synchronous rotation in opposite directions, creating a more complex structural arrangement than the cubic form [7].
The thermal expansion behavior of lazurite shows anisotropic characteristics despite its cubic symmetry, reflecting the influence of structural modulations on thermal properties [10]. The expansion coefficients vary with temperature and depend on the degree of modulation present in the structure [10].
Lazurite represents the most structurally complex member of the sodalite group, which includes sodalite, hauyne, and nosean [12] [14] [15]. All sodalite group minerals share the same basic framework topology consisting of alternating aluminum and silicon tetrahedra arranged in a cubic close-packed array of truncated octahedra [14] [15].
The fundamental distinction between sodalite group minerals lies in the composition and arrangement of extra-framework components within the sodalite cages [12] [14]. Sodalite contains chloride anions surrounded by sodium cations in tetrahedral coordination, while hauyne incorporates sulfate groups with sodium and calcium cations [14] [17]. Nosean features sulfate groups with sodium cations and water molecules, and lazurite contains a complex mixture of sulfate, sulfide, and polysulfide species [12] [14].
Table 4: Comparative Analysis of Sodalite Group Minerals
| Mineral | Chemical Formula | Framework Cluster Type | Unit Cell (Å) | Space Group | Modulation |
|---|---|---|---|---|---|
| Lazurite | Na₇Ca(Al₆Si₆O₂₄)(SO₄)(S₃)·H₂O | [Na₃Ca·SO₄]³⁺, [Na₄(S₃)⁻]³⁺ | 9.09 | P43n/P23 | 3D incommensurate |
| Sodalite | Na₈Al₆Si₆O₂₄Cl₂ | [Na₃·Cl]³⁺ | 8.88 | P43n | None |
| Hauyne | Na₄.₅Ca₂K(Al₆Si₆O₂₄)(SO₄)₁.₅(OH)₀.₅ | [Na₃Ca·SO₄]³⁺, [K₂Ca·OH]³⁺ | 9.12 | P43n | Minor |
| Nosean | Na₈(Al₆Si₆O₂₄)(SO₄)·H₂O | [Na₄·SO₄]²⁺, [Na₄·H₂O]⁴⁺ | 9.08 | P43n | Minor |
The unit cell parameters of sodalite group minerals correlate with the size and charge of their extra-framework components [14] [22]. Sodalite exhibits the smallest unit cell parameter at 8.88 Å due to its simple chloride-sodium arrangement, while hauyne shows the largest parameter at 9.12 Å reflecting its more complex cation-anion clusters [14] [22]. Lazurite and nosean display intermediate values of approximately 9.08-9.09 Å [14] [22].
The degree of aluminum-silicon ordering varies among sodalite group minerals, with lazurite showing complete framework ordering despite its structural complexity [12] [17]. Hauyne also exhibits complete tetrahedral ordering, while sodalite and nosean may show varying degrees of aluminum-silicon disorder depending on formation conditions [17].
Structural modulations represent the most significant distinction between lazurite and other sodalite group minerals [5] [12]. While sodalite typically shows no structural modulation, and hauyne and nosean exhibit only minor modulation effects, lazurite displays pronounced three-dimensional incommensurate modulations that fundamentally alter its crystallographic properties [5] [12] [17].
The optical properties of sodalite group minerals reflect their structural differences [12] [21]. Sodalite, hauyne, and nosean generally remain optically isotropic consistent with their cubic symmetry, while lazurite may exhibit optical anomalies due to its structural modulations [21]. The blue color characteristic of lazurite results from the presence of trisulfide radical anions (S₃⁻) within the sodalite cages, distinguishing it from the typically colorless or pale-colored other sodalite group minerals [1] [12].
Raman resonance spectroscopy emerges as the premier analytical technique for polysulfide species identification in lazurite, exploiting the strong electronic absorption bands of sulfur radical anions to achieve extraordinary sensitivity [5] [6]. The technique demonstrates exceptional capability for detecting polysulfide and sulfur radical species with concentrations below the detection limit of conventional analytical techniques [5] [7].
The trisulfide radical anion (S₃)⁻ serves as the primary blue chromophore in lazurite, exhibiting distinctive Raman signatures that are dramatically enhanced through resonance effects [8] [9]. Under 532 nanometer excitation, the symmetric sulfur-sulfur stretching mode ν₁(S₃⁻) appears as a strong, characteristic band at 546-549 cm⁻¹ [10] [8]. This fundamental vibration is accompanied by a weaker antisymmetric stretching mode ν₃(S₃⁻) observed between 582-586 cm⁻¹, and the bending vibration ν₂(S₃⁻) at 258 cm⁻¹ [5] [11].
The resonance enhancement with 532 nanometer excitation reveals extensive harmonic progressions of the ν₁(S₃⁻) band, with overtones nν₁ extending up to n=9, creating a spectral series from 1092 to approximately 4900 cm⁻¹ [5] [11]. Additionally, combination bands ν₂ + nν₁ are observed spanning 840-5430 cm⁻¹, providing comprehensive vibrational fingerprinting of the trisulfide radical species [11] [7].
Raman spectroscopy with 405 nanometer excitation preferentially enhances disulfide radical anion (S₂⁻) signatures, revealing the symmetric sulfur-sulfur stretching band ν₁(S₂⁻) in the 550-555 cm⁻¹ region [5] [11]. This technique also enables detection of the tetrasulfide polysulfide ion (S₄²⁻), characterized by the symmetric sulfur-sulfur stretching bands ν₁(S₄²⁻) at approximately 481 cm⁻¹ and ν₂(S₄²⁻) at 443 cm⁻¹, along with the symmetric bending mode ν₃(S₄²⁻) at 223 cm⁻¹ [5] [11].
The tetrasulfide polysulfide ion exhibits remarkable photosensitivity, rapidly decomposing into two disulfide radicals under laser illumination in lazurite samples, while remaining stable in haüyne minerals [5] [11]. This photodecomposition process can be monitored in real-time through sequential spectral acquisitions, revealing the kinetics of polysulfide transformation and providing insights into the stability relationships between different sulfur species [7].
Sulfate ions (SO₄²⁻) present in the sodalite cages exhibit characteristic Raman signatures, with the symmetric sulfur-oxygen stretching mode ν₁(SO₄²⁻) appearing between 976-1003 cm⁻¹ [11] [7]. The antisymmetric sulfur-oxygen bending mode ν₄(SO₄²⁻) is observed at 437 cm⁻¹, particularly prominent in haüyne spectra where sulfate represents the dominant cage anion [11].
Table 1: Raman Spectroscopic Data for Lazurite Polysulfide Species
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Excitation Wavelength |
|---|---|---|---|
| Symmetric S-S stretch ν₁(S₃⁻) | 546-549 | Trisulfide radical anion, main blue chromophore | 405 nm, 532 nm |
| Antisymmetric S-S stretch ν₃(S₃⁻) | 582-586 | Trisulfide radical anion, secondary feature | 405 nm, 532 nm |
| Bending vibration ν₂(S₃⁻) | 258 | Trisulfide radical anion bending | 405 nm, 532 nm |
| Symmetric S-S stretch ν₁(S₂⁻) | 550-555 | Disulfide radical anion, minor species | 405 nm |
| Symmetric S-S stretch ν₁(S₄²⁻) | 481 | Tetrasulfide polysulfide ion, unstable | 405 nm |
| Symmetric S-S stretch ν₂(S₄²⁻) | 443 | Tetrasulfide polysulfide ion, rare | 405 nm |
| Symmetric S-S bending ν₃(S₄²⁻) | 223 | Tetrasulfide polysulfide ion bending | 405 nm |
X-ray photoelectron spectroscopy provides quantitative determination of sulfur oxidation states in lazurite through analysis of sulfur 2p binding energies, offering surface-sensitive chemical state information with approximately 10 nanometer sampling depth [12] [13]. The technique enables differentiation between various sulfur species based on their characteristic binding energy shifts, providing complementary information to vibrational spectroscopy methods [14] [15].
The sulfur 2p₃/₂ region reveals distinct binding energy ranges corresponding to different oxidation states and chemical environments [12] [16]. Fully reduced sulfide species (S²⁻) exhibit binding energies between 160.8-161.2 electron volts, representing the most electron-rich sulfur environment [12] [16]. The trisulfide radical anion (S₃⁻), responsible for the blue coloration, displays binding energies in the 162.4-162.8 electron volt range, reflecting its intermediate oxidation state and radical character [3] [17].
Sulfate ions (SO₄²⁻), representing the fully oxidized sulfur species, show characteristic binding energies between 168.5-169.0 electron volts, approximately 7-8 electron volts higher than reduced sulfur species [12] [18]. This large chemical shift enables unambiguous identification and quantification of sulfate content in lazurite samples [19] [17].
X-ray photoelectron spectroscopy as a surface-sensitive technique reveals oxidation effects that may not be representative of bulk composition [20] [21]. Surface exposure to atmospheric conditions can lead to preferential oxidation of reduced sulfur species, resulting in enhanced sulfate signals and diminished sulfide contributions [13] [20]. This surface sensitivity necessitates careful sample preparation and interpretation of results in the context of bulk analytical data [21] [14].
The relative intensities of different sulfur 2p peaks enable quantitative determination of sulfur speciation, with sulfate typically representing the dominant species in natural lazurite samples [12] [16]. Natural lazurite from Afghanistan and other localities shows sulfate as the predominant sulfur species, while synthetic ultramarine blue exhibits different sulfur speciation patterns with enhanced reduced sulfur content [12] [18].
Table 2: X-ray Photoelectron Spectroscopy Data for Lazurite Sulfur Species
| Sulfur Species | Binding Energy (eV) | Chemical State | Relative Abundance |
|---|---|---|---|
| S²⁻ (sulfide) | 160.8-161.2 | Fully reduced sulfur | Minor |
| S₃⁻ (trisulfide radical) | 162.4-162.8 | Radical anion, blue chromophore | Major in blue samples |
| S₂⁻ (disulfide radical) | 162.0-162.4 | Radical anion, minor component | Trace |
| SO₄²⁻ (sulfate) | 168.5-169.0 | Fully oxidized sulfur | Dominant overall |
| SO₃²⁻ (sulfite) | 166.0-167.0 | Intermediate oxidation state | Minor |
| S⁰ (elemental sulfur) | 163.8-164.2 | Neutral sulfur | Trace |
Electron paramagnetic resonance spectroscopy provides unique capability for direct detection and characterization of paramagnetic sulfur radical species in lazurite, offering the only technique capable of unambiguous radical identification [22] [23]. The method enables determination of the local environment, concentration, and dynamic behavior of unpaired electron species within the sodalite cage structure [24] [25].
The trisulfide radical anion (S₃⁻) exhibits characteristic electron paramagnetic resonance signatures with isotropic g-values near 2.029, consistent with sulfur-centered radical species [4] [26]. This paramagnetic center represents the primary contributor to electron paramagnetic resonance signals in blue lazurite samples, with signal intensity correlating directly with color intensity and trisulfide concentration [2] [4].
Temperature-dependent studies reveal Curie-Weiss behavior for the trisulfide radical, indicating weak magnetic interactions between radical centers housed in separate sodalite cages [24] [2]. The isolated nature of the radical species within the cage structure prevents significant magnetic coupling, resulting in characteristic paramagnetic behavior [3] [4].
Disulfide radical anions (S₂⁻) display more complex electron paramagnetic resonance spectra with anisotropic g-tensors ranging from 2.005 to 2.046, reflecting the lower symmetry of the linear diatomic radical [4] [26]. These species represent minor components in most lazurite samples but may become more prominent under specific formation conditions or thermal treatments [27] [18].
The hyperfine structure of disulfide radicals shows partial resolution, enabling determination of the local electronic environment and interactions with neighboring cations within the sodalite framework [23] [28]. Temperature dependence studies indicate thermally activated behavior, suggesting dynamic processes involving radical formation and annihilation [25] [28].
Minor radical species including sulfite radicals (SO₃⁻) and various defect centers contribute to the overall electron paramagnetic resonance spectrum of lazurite [29] [23]. Sulfite radicals exhibit g-values between 2.003-2.008 with well-resolved hyperfine structure, indicative of their oxygen-centered radical character [24] [23].
Defect centers associated with framework substitutions or vacancies display g-values near the free electron value (2.000-2.003) and show characteristic broad singlet lineshapes [23] [30]. These species represent structural imperfections that can influence the electronic properties and stability of the mineral [25] [28].
Table 3: Electron Paramagnetic Resonance Data for Lazurite Radical Species
| Radical Species | g-value | Hyperfine Structure | Temperature Dependence | Concentration |
|---|---|---|---|---|
| S₃⁻ (trisulfide radical) | 2.029 (isotropic) | Unresolved | Curie-Weiss behavior | High in blue samples |
| S₂⁻ (disulfide radical) | 2.005-2.046 (anisotropic) | Partially resolved | Thermally activated | Low to moderate |
| SO₃⁻ (sulfite radical) | 2.003-2.008 | Well resolved | Temperature independent | Trace levels |
| Organic radicals | 2.002-2.004 | Complex multiplet | Thermally unstable | Variable |
| Defect centers | 2.000-2.003 | Broad singlet | Weakly temperature dependent | Sample dependent |
Infrared spectroscopy provides comprehensive characterization of the aluminosilicate framework structure in lazurite, revealing the vibrational signatures of tetrahedral building units and their connectivity patterns [31] [32]. The technique enables identification of framework distortions, cation-anion interactions, and the presence of extra-framework species within the sodalite cage structure [33] [34].
The aluminosilicate framework of lazurite exhibits characteristic infrared absorption bands corresponding to internal and external tetrahedral vibrations [32] [31]. The strongest absorption appears in the 920-1250 cm⁻¹ region, assigned to asymmetric aluminum-oxygen and silicon-oxygen stretching vibrations of the tetrahedral framework units [32] [35]. This band region shows high intensity due to the highly ionic character of the aluminum-oxygen and silicon-oxygen bonds [35].
Symmetric aluminum-oxygen and silicon-oxygen stretching modes appear between 650-720 cm⁻¹, while tetrahedral bending vibrations occur in the 420-500 cm⁻¹ range [32] [31]. These internal tetrahedral vibrations provide information about the degree of aluminum-silicon ordering and framework distortions induced by cation substitutions [35] [36].
Framework external linkages exhibit characteristic vibrations in the 500-650 cm⁻¹ region, assigned to double ring vibrations connecting tetrahedral units [32] [35]. Pore opening vibrations appear at lower frequencies (300-420 cm⁻¹), reflecting the dynamic behavior of the cage apertures and their response to guest molecule interactions [32] [37].
These external vibrations show sensitivity to structural modulations and framework distortions characteristic of lazurite minerals [38] [31]. The systematic presence of incommensurate modulations in Baikal lazurite creates subtle but detectable changes in the vibrational frequencies and band profiles [2] [31].
Sulfate ions housed within the sodalite cages contribute distinct infrared signatures, with antisymmetric sulfur-oxygen stretching modes appearing between 1090-1150 cm⁻¹ [31] [39]. However, these bands show reduced intensity in lazurite compared to haüyne and nosean, reflecting the partial replacement of sulfate by sulfide species [31] [2].
The symmetric sulfur-oxygen stretching mode of sulfate appears between 976-1003 cm⁻¹, while sulfur-oxygen bending modes occur in the 595-677 cm⁻¹ region [31]. The presence of trisulfide radical anions manifests as a weak antisymmetric sulfur-sulfur stretching band at 580 cm⁻¹, confirming the coexistence of oxidized and reduced sulfur species [31] [2].
Water molecules trapped within the sodalite cages exhibit characteristic oxygen-hydrogen stretching vibrations at 3420 cm⁻¹ [31]. The presence of two distinct water bending modes at 1622 and 1683 cm⁻¹ indicates the existence of two types of locally non-equivalent water molecules within the cage structure [31] [2].
Minor carbon dioxide contamination appears as antisymmetric stretching vibrations at 2342 cm⁻¹, representing atmospheric carbon dioxide adsorbed during sample handling or storage [31] [2]. This signature provides information about the porosity and gas adsorption properties of the mineral [39].
Table 4: Infrared Spectroscopic Data for Lazurite Framework Vibrations
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Relative Intensity |
|---|---|---|---|
| Asymmetric Al-O/Si-O stretch | 920-1250 | Framework tetrahedra internal vibrations | Very strong |
| Symmetric Al-O/Si-O stretch | 650-720 | Framework tetrahedra internal vibrations | Strong |
| Al-O/Si-O bending | 420-500 | Framework tetrahedra internal vibrations | Medium |
| Double ring vibrations | 500-650 | Framework external linkage vibrations | Medium |
| Pore opening vibrations | 300-420 | Framework external linkage vibrations | Weak |
| Antisymmetric S-O stretch (SO₄²⁻) | 1090-1150 | Sulfate ion in sodalite cages | Medium (reduced in lazurite) |
| Symmetric S-O stretch (SO₄²⁻) | 976-1003 | Sulfate ion in sodalite cages | Strong |
| S-O bending (SO₄²⁻) | 595-677 | Sulfate ion in sodalite cages | Medium |
| Antisymmetric S-S stretch (S₃⁻) | 580 | Trisulfide radical anion (ν₃ mode) | Weak |
| O-H stretching (H₂O) | 3420 | Water molecules in cages | Medium |
| H-O-H bending (H₂O) | 1622, 1683 | Water molecules (two types) | Weak |